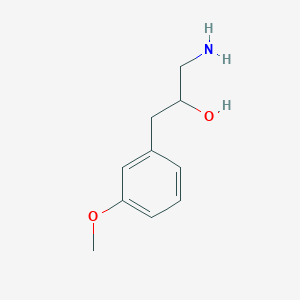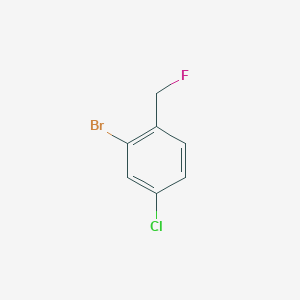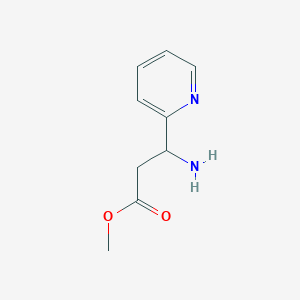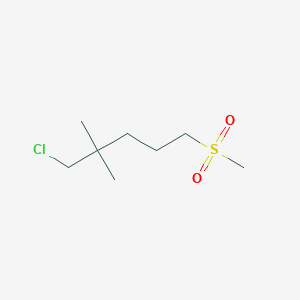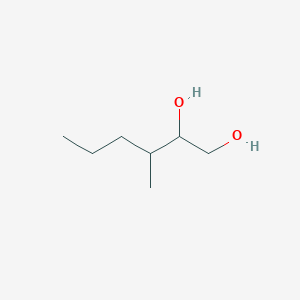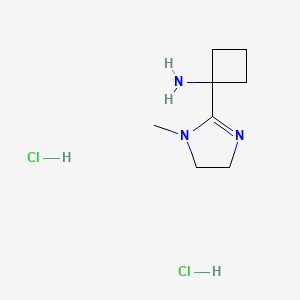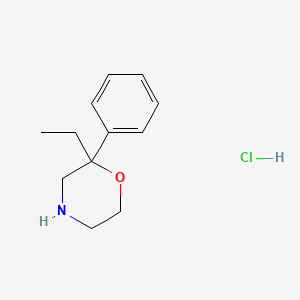
2-Ethyl-2-phenylmorpholinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-2-phenylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the morpholine ring, along with a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-ethylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Reagents: 2-ethylmorpholine, phenylmagnesium bromide, hydrochloric acid
Industrial Production Methods
Industrial production of 2-ethyl-2-phenylmorpholine hydrochloride may involve similar synthetic routes but on a larger scale. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization or recrystallization to obtain the pure hydrochloride salt
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding N-oxides.
- Reduction: Reduction reactions can lead to the formation of secondary amines.
- Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide or peracids
- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
- Substitution: Alkyl halides or acyl halides
Major Products Formed
- Oxidation: N-oxides
- Reduction: Secondary amines
- Substitution: N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
2-ethyl-2-phenylmorpholine hydrochloride has several applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored as a potential therapeutic agent for various diseases.
- Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-ethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethylmorpholine
- 2-phenylmorpholine
- N-ethylmorpholine
- N-phenylmorpholine
Uniqueness
2-ethyl-2-phenylmorpholine hydrochloride is unique due to the presence of both ethyl and phenyl groups on the morpholine ring, which can confer distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential biological activities compared to other morpholine derivatives.
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
2-ethyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-12(10-13-8-9-14-12)11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H |
InChI-Schlüssel |
NJCNIOBBGISXIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNCCO1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


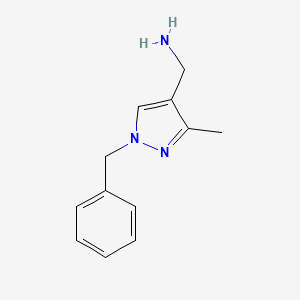
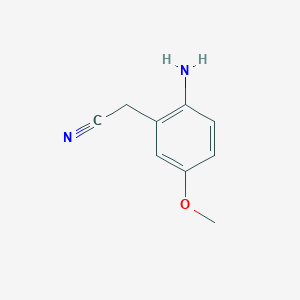
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)

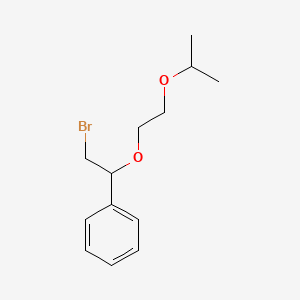
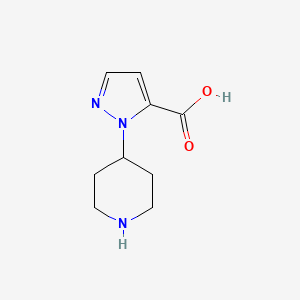
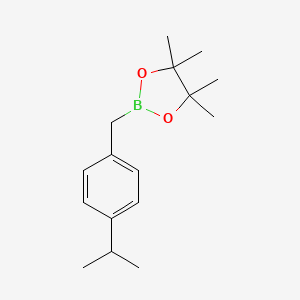
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
